Adenosine receptor antagonist 4

Adenosine A1 Receptor Adenosine A2A Receptor Receptor Subtype Selectivity

Adenosine receptor antagonist 4 is a defined, non-xanthine adenosine A1 receptor (A1R) antagonist (Ki = 101 nM) built on an imidazo[4,5-b]pyridine scaffold. Unlike xanthine-based inhibitors, it avoids PDE off-target effects, delivering cleaner A1R-specific signaling readouts in cAMP and ERK phosphorylation assays. Its moderate affinity supports precise concentration-dependent titrations in cardiovascular and renal ex vivo models where partial functional antagonism is desired. This well-characterized compound also serves as a benchmark scaffold in medicinal chemistry for optimizing A1R potency and selectivity. Ideal for selective negative control experiments in multi-receptor systems.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 133240-06-9
Cat. No. B020348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine receptor antagonist 4
CAS133240-06-9
Synonyms5,7-Dimethyl-2-ethylimidazo[4,5-b]pyridine; 
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(N1)C(=CC(=N2)C)C
InChIInChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13)
InChIKeyXWWJWZJOSWSJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Adenosine Receptor Antagonist 4 (CAS 133240-06-9): A Defined Pharmacological Tool for Adenosine A1 Receptor Investigation and Procurement


Adenosine receptor antagonist 4 (CAS 133240-06-9), chemically known as 2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine, is a small molecule heterocyclic compound (molecular weight 175.23, formula C10H13N3) that functions as a defined adenosine A1 receptor (A1R) antagonist . It demonstrates a binding affinity (Ki) of 101 nM for the human adenosine A1 receptor in radioligand binding assays . Its structure is based on a non-xanthine imidazo[4,5-b]pyridine scaffold [1].

The Risk of Interchangeability: Why Adenosine Receptor Antagonist 4 is Not a Generic Substitute for Other A1 or A2A Antagonists


Direct substitution of Adenosine receptor antagonist 4 with another adenosine receptor antagonist is scientifically invalid due to profound differences in receptor subtype selectivity, binding affinity, and core chemical scaffold. For instance, A2A-selective antagonists like SCH 58261 (human A2A Ki = 4 nM) or ZM 241385 (rat A2A pKi = 9.3) exhibit high affinity for the A2A receptor, a target distinct from the A1 receptor targeted by this compound [1]. Within the A1R antagonist class, significant variability exists. While this compound has a Ki of 101 nM , other A1R antagonists such as Derenofylline (SLV320) or the xanthine derivative 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) demonstrate sub-nanomolar to low nanomolar affinities, representing a 100- to 200-fold difference in potency that directly impacts experimental design and required concentrations . Furthermore, the non-xanthine imidazopyridine core of this compound is structurally distinct from the xanthine-based DPCPX or other scaffolds like triazolotriazines, which inherently possess different off-target interaction profiles and physicochemical properties [2].

Quantitative Evidence for Adenosine Receptor Antagonist 4 (CAS 133240-06-9): A Comparative Analysis of Affinity and Scaffold Differentiation


A1 vs. A2A Receptor Subtype Differentiation: Adenosine Receptor Antagonist 4's Target Profile

Adenosine receptor antagonist 4 is a defined A1 receptor antagonist. In contrast, well-characterized A2A receptor antagonists exhibit high affinity for their respective primary target. For example, SCH 58261 displays a Ki of 4 nM for the human A2A receptor [1], and ZM 241385 has a pIC50 of 9.52 (Ki ~0.3 nM) for the rat A2A receptor in PC12 cell membranes [2]. The A1 specificity of Adenosine receptor antagonist 4 (Ki = 101 nM) fundamentally differentiates its pharmacological profile from these A2A-selective tools, making them non-interchangeable for experiments requiring A1R modulation .

Adenosine A1 Receptor Adenosine A2A Receptor Receptor Subtype Selectivity

Quantitative Affinity Comparison Among Adenosine A1 Receptor Antagonists: A Spectrum of Potency

Within the class of adenosine A1 receptor antagonists, potency varies by over 200-fold. Adenosine receptor antagonist 4 exhibits a Ki of 101 nM for the human A1 receptor . This contrasts sharply with more potent antagonists like Derenofylline (SLV320, human A1 Ki = 1 nM) and the xanthine derivative 1,3-dipropyl-8-cyclopentylxanthine (DPCPX, rat A1 Ki = 0.47 nM) [1]. This places Adenosine receptor antagonist 4 in a distinct tier of moderate affinity, which may be advantageous for certain in vitro and in vivo applications where extreme potency is not required or is detrimental.

Adenosine A1 Receptor Binding Affinity Ki Value Comparison

Chemical Scaffold Differentiation: Non-Xanthine Imidazopyridine vs. Xanthine and Other Heterocycles

Adenosine receptor antagonist 4 is built upon a non-xanthine imidazo[4,5-b]pyridine core [1]. This is structurally and biosynthetically distinct from the xanthine-based A1 antagonists like DPCPX or caffeine [2]. The imidazopyridine scaffold is a key feature of a broader class of adenosine A1 receptor inverse agonists, where it has been shown to support high-affinity binding and selectivity [3]. The choice of a non-xanthine scaffold is crucial for avoiding the confounding activities of xanthines, which include phosphodiesterase (PDE) inhibition and interaction with other cellular targets like GABAA receptors [4].

Chemical Scaffold Imidazo[4,5-b]pyridine Non-Xanthine Structure-Activity Relationship

Verified Physicochemical Identity and Purity: A Benchmark for Reproducibility

Reproducibility in research is directly linked to the identity and purity of the reagents used. Vendors provide analytical data for Adenosine receptor antagonist 4, with reported purity typically ≥98% as determined by HPLC and structural identity confirmed by 1H-NMR . This level of characterization, while standard for reputable vendors, is essential for ensuring that observed biological effects are attributable to the intended compound and not to unknown impurities or degradation products, which can be a concern with less well-characterized or generic research chemicals.

Quality Control Purity NMR HPLC Reproducibility

Validated Application Scenarios for Adenosine Receptor Antagonist 4 (CAS 133240-06-9) in Research and Development


In Vitro Pharmacological Profiling of Adenosine A1 Receptor-Mediated Signaling Pathways

Adenosine receptor antagonist 4 (Ki = 101 nM) is an ideal tool for in vitro studies designed to dissect adenosine A1 receptor (A1R) function. Its moderate affinity for the A1R allows for concentration-dependent antagonism of A1R agonists like CPA or CCPA in cell-based assays (e.g., cAMP accumulation, ERK phosphorylation) . Its non-xanthine structure reduces the risk of off-target effects like PDE inhibition, providing a cleaner readout for A1R-specific signaling compared to xanthine-based antagonists [1]. This is supported by its defined A1R target profile .

Use as a Reference Compound in Structure-Activity Relationship (SAR) Studies for Novel A1R Ligands

The imidazo[4,5-b]pyridine core of Adenosine receptor antagonist 4 serves as a valuable benchmark scaffold in medicinal chemistry programs [2]. Its well-characterized A1R affinity (Ki = 101 nM) provides a clear baseline against which to measure improvements in potency and selectivity for newly synthesized analogs. This is particularly relevant for optimizing non-xanthine A1R antagonists, where subtle structural modifications can dramatically alter affinity, as demonstrated by the sub-nanomolar potent 1-deazapurine derivatives that share the same core [3].

Tool Compound for Cardiovascular or Renal Research Requiring Moderate A1R Blockade

For ex vivo or in vivo studies in cardiovascular or renal physiology, Adenosine receptor antagonist 4's moderate A1R affinity offers a distinct advantage over ultra-potent antagonists. In studies where a complete and irreversible blockade of the A1 receptor is not desired, or where the aim is to study a partial functional antagonism, this compound allows for finer titration of the effect . Its affinity (101 nM) is well-suited for these applications compared to compounds with sub-nanomolar Ki values that may induce a maximal block at very low, difficult-to-control concentrations .

Negative Control for A2A or A3 Adenosine Receptor-Mediated Assays

Given its primary specificity for the A1 receptor, Adenosine receptor antagonist 4 can be employed as a selective negative control in assays designed to interrogate adenosine A2A or A3 receptor function. Its lack of significant affinity for these other adenosine receptor subtypes (by inference from its selective A1R profiling) ensures that any observed effects in a multi-receptor system can be confidently attributed to A2A or A3 modulation when this compound fails to elicit a response, further validating experimental models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine receptor antagonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.